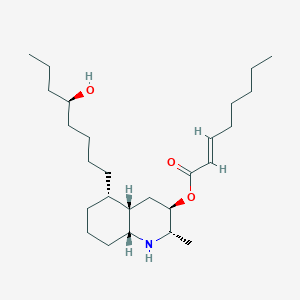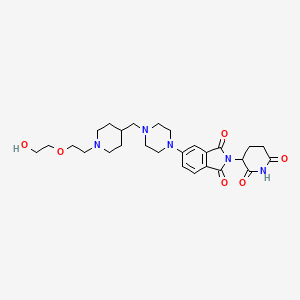
E3 Ligase Ligand-linker Conjugate 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 9 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 9 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule to the ligand. The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 9 undergoes several types of chemical reactions, including:
Ubiquitination: The conjugate facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Primary amines: Used for linker introduction.
DIPEA in DMF: Used as a base and solvent, respectively.
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 9 has several scientific research applications, including:
作用機序
E3 Ligase Ligand-linker Conjugate 9 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the target protein, while the pathways involved include the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 9 include:
Uniqueness
This compound is unique due to its specific ligand-linker combination, which allows for the targeted degradation of specific proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C27H37N5O6 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-7-5-19(6-8-29)18-30-9-11-31(12-10-30)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
InChIキー |
IBUSDUDJADZWJP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
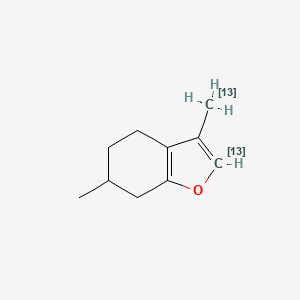



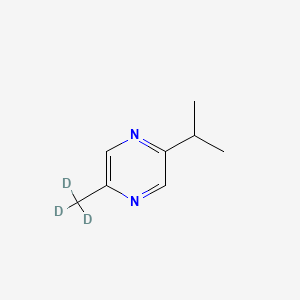
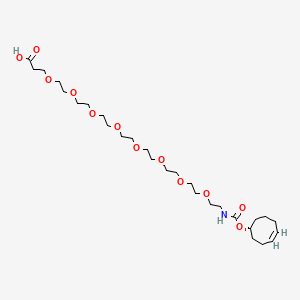
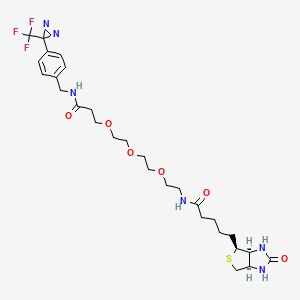

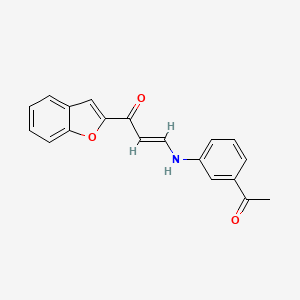
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


